

What to do if contamination occurs after a ContraCon cycle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *contracon*

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Technical Support Center: ContraCon Decontamination Cycle

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals who experience contamination after running a **ContraCon** decontamination cycle in their CO₂ incubators.

Troubleshooting Guide: Post-ContraCon Contamination

Q1: I've detected contamination in my cell cultures immediately after running a **ContraCon** cycle. What are the first steps I should take?

A: If you detect contamination, it is critical to act swiftly to prevent it from spreading to other cultures and equipment.

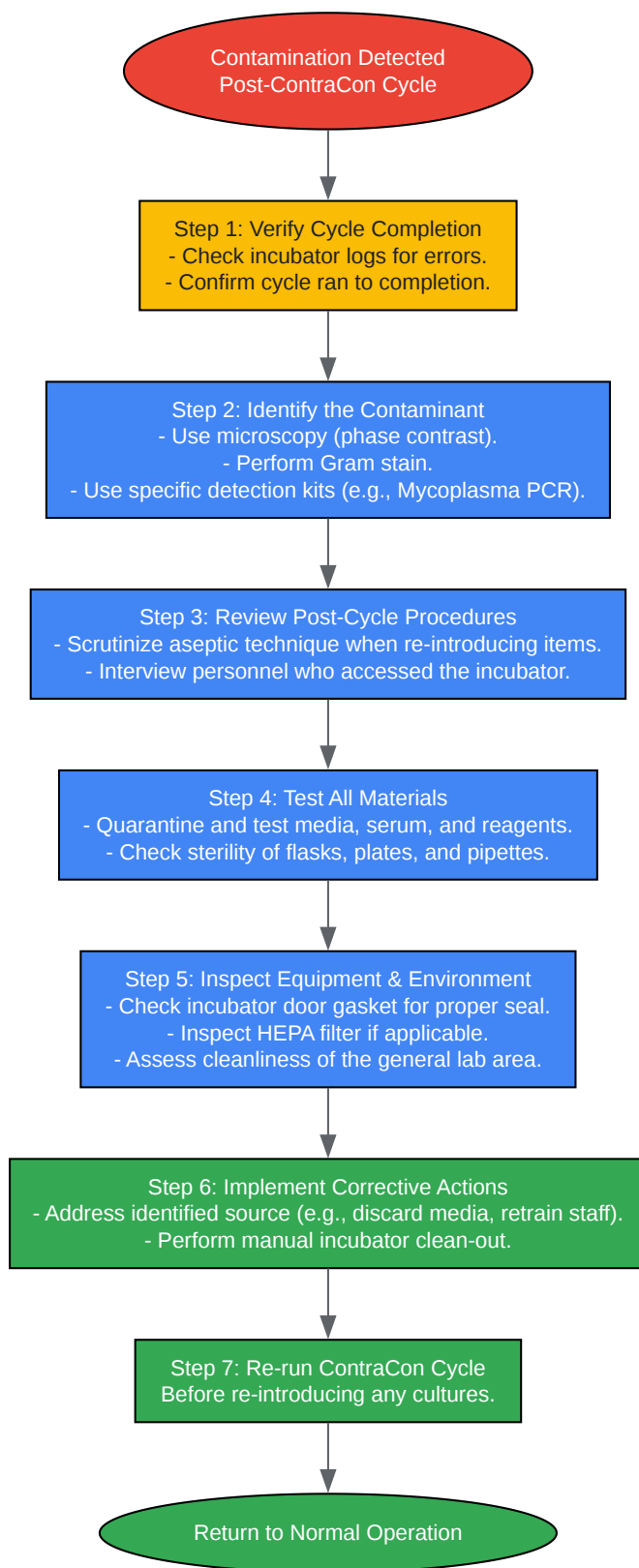
- **Isolate and Discard:** Immediately seal and remove all contaminated culture vessels from the incubator and surrounding areas. Dispose of them according to your laboratory's biohazard waste protocols. It is generally discouraged to try and save contaminated cultures, as this can produce misleading results and risk further contamination.^{[1][2]}
- **Decontaminate Work Areas:** Thoroughly clean and disinfect any equipment that came into contact with the contaminated cultures, including the biosafety cabinet (BSC), pipettes, and

work surfaces.[2][3] Use a disinfectant effective against the suspected contaminant.[3]

- Initiate Investigation: Do not place any new cultures into the incubator until the source of the contamination has been identified and resolved. Begin the troubleshooting workflow outlined below.

Q2: How can I identify the source of the contamination that occurred after a successful **ContraCon** cycle?

A: The **ContraCon** 90°C moist heat decontamination cycle is proven to be highly effective at eliminating bacteria, fungi, spores, and mycoplasma from the incubator's interior surfaces.[4] Therefore, contamination detected after a cycle is almost always due to reintroduction of contaminants. Follow this systematic approach to pinpoint the source.



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Caption: Troubleshooting workflow for post-**ContraCon** contamination.

Frequently Asked Questions (FAQs)

Q1: What is the **ContraCon** cycle and how effective is it?

A: The **ContraCon** cycle is an automated, on-demand 90°C moist heat decontamination routine. The use of moist heat is more effective at lower temperatures than dry heat, particularly against resistant endospores, because the moisture helps them to germinate, which eliminates their natural resistance. This process does not require the removal of internal sensors or components.[\[5\]](#)

The cycle has been shown to be effective at inactivating common and resistant cell culture contaminants.

Microorganism	Type	Log Reduction Achieved	Reference
Bacillus subtilis	Bacterial Spores	> 5.2	[4]
Aspergillus niger	Fungal Spores	> 5.2	[4]
Saccharomyces cerevisiae	Yeast	> 2.0 (approaching 5.0)	
Mycoplasma	Bacteria	Proven Effective	

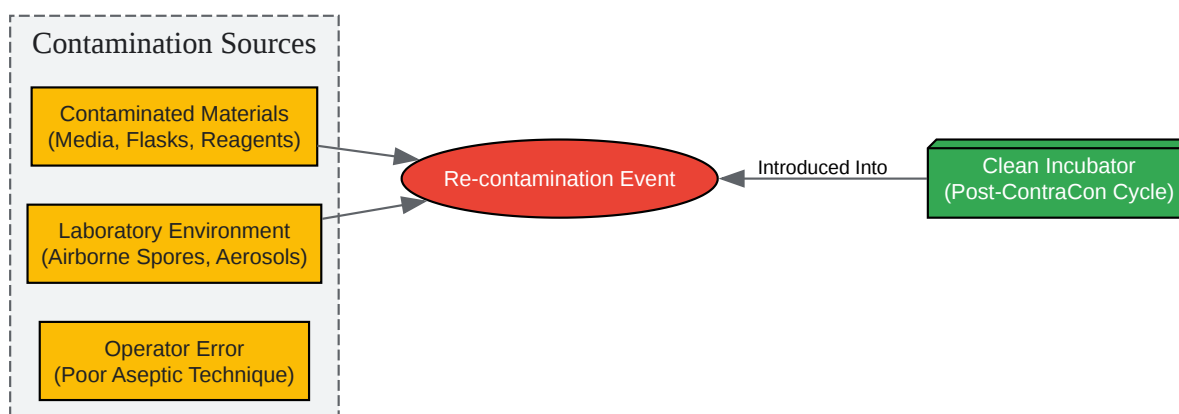
Q2: What are the most common pathways for re-contamination after a successful cycle?

A: Once the **ContraCon** cycle is complete, the incubator interior is sterile. Contamination is introduced from external sources. The primary pathways include:

- **Improper Aseptic Technique:** This is the most common cause, including incorrect handling of flasks, plates, and pipettes when placing them into the incubator.[\[4\]](#)
- **Contaminated Materials:** Non-sterile media, reagents, or disposable plastics (flasks, plates) can introduce contaminants.[\[6\]](#)
- **Environmental Factors:** Airborne contaminants like fungal spores can enter the incubator when the door is opened.[\[7\]](#) Spills or aerosols generated in the lab can also be a source.[\[8\]](#)

[9]

- Personnel: Operators are a major source of microorganisms, which can be transferred into the clean environment.[8]



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Caption: Primary pathways for re-introducing contamination.

Q3: Should I add antibiotics to my media to prevent contamination after a decontamination cycle?

A: While antibiotics can be used to treat some bacterial contamination, they should not be used as a substitute for good aseptic technique.[1] Routine, long-term use of antibiotics can mask low-level contamination and lead to the development of antibiotic-resistant strains.

Furthermore, antibiotics have no effect on fungal, yeast, or mycoplasma contaminants and can be toxic to some cell lines. The best practice is to address the root cause of the contamination rather than relying on antibiotics.

Key Experimental Protocols

Protocol: Testing Sterility of Cell Culture Media and Reagents

This protocol is a critical troubleshooting step to determine if your working solutions are the source of contamination.

Objective: To verify the sterility of a batch of cell culture medium, serum, or other liquid reagent.

Methodology:

- **Sample Collection:** Using strict aseptic technique within a certified biosafety cabinet (BSC), dispense a small aliquot (e.g., 3-5 mL) of the solution to be tested into a sterile, labeled T-25 flask or 60mm culture dish.
- **Incubation:** Place the test flask/dish into a trusted, contamination-free CO₂ incubator set to standard culture conditions (e.g., 37°C, 5% CO₂).
- **Positive Control (Optional but Recommended):** In a separate flask, inoculate a sample of the test medium with a known, non-pathogenic organism to ensure the medium can support growth. Handle this positive control with extreme care to avoid cross-contamination.
- **Observation:** Observe the test flask/dish daily for a minimum of 7 days using a phase-contrast microscope.
- **Analysis:**
 - **No Growth:** If the medium remains clear and free of microbial structures after 7 days, the tested solution is likely sterile.
 - **Growth Detected:** If the medium becomes turbid, changes color unexpectedly, or shows visible microbial structures (bacteria, yeast hyphae), the solution is contaminated. The entire batch should be discarded, and the supplier should be notified.

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- To cite this document: BenchChem. [What to do if contamination occurs after a ContraCon cycle]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167394#what-to-do-if-contamination-occurs-after-a-contracon-cycle]

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